4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

Clathrin Inhibition Endocytosis Negative Control

Researchers deploying 3-sulfo-1,8-naphthalimide clathrin inhibitors require a structurally matched inactive control to validate assay specificity. 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium (CAS 1419320-93-6) is the definitive negative control-the 4-sulfo positional isomer confirmed inactive against the clathrin TD-amphiphysin interaction, while 3-sulfo isomers exhibit IC50 ≈6.9-18 µM. Key procurement values: • Positional isomer specificity ensures observed biological effects are clathrin-pathway-dependent, not off-target • Indispensable SAR probe defining the activity cliff between active 3-sulfo and inactive 4-sulfo analogs • Validated panel control for benchmarking novel clathrin inhibitor selectivity. ≥98% purity; ships at ambient temperature.

Molecular Formula C19H13KN2O5S
Molecular Weight 420.5 g/mol
Cat. No. B12430112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium
Molecular FormulaC19H13KN2O5S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1
InChIKeyUZNIVFJOOQNHOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide Potassium: Chemical Identity and Core Utility


4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium (CAS 1419320-93-6) is a synthetic, water-soluble 1,8-naphthalimide derivative. It is an inactive analogue within a class of compounds primarily developed as clathrin-mediated endocytosis inhibitors [1]. Its structural features, specifically the sulfonate group at the 4-position and the 4-aminobenzyl substituent, are critical for its defined role: it serves as a negative control for active clathrin inhibitors, such as the 3-sulfo isomers, rather than as a direct therapeutic or probe [1].

Why 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide Potassium Cannot Be Casually Replaced


Substituting this compound with a generic 'naphthalimide derivative' or even a close structural isomer is scientifically invalid due to the pronounced structure-activity relationship (SAR) within this class. The position of the sulfonate group (4- vs. 3-position) fundamentally dictates biological activity [1]. While the 3-sulfo isomers demonstrate potent clathrin inhibition (IC50 values of ~6.9-18 µM), the 4-sulfo isomer is consistently reported as inactive [1]. This positional isomerism creates a stark functional divide, making this specific compound the essential, validated negative control for experiments involving its active 3-sulfo counterparts. Using an alternative compound without this specific inactivity profile would compromise experimental controls and data interpretation [1].

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide Potassium: Head-to-Head Comparative Performance Data


Activity Profile: Defined Inactivity vs. Potent Clathrin Inhibition

This compound is specifically characterized by its lack of clathrin inhibitory activity, a direct contrast to its 3-sulfo positional isomers. The primary research paper that characterized this compound class reports that 3-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium salt exhibits an IC50 of approximately 18 µM in a clathrin terminal domain-amphiphysin interaction assay [1]. In contrast, the 4-sulfo isomer (the target compound) is described as inactive and is explicitly designated for use as a negative control, confirming that the 4-position substitution ablates the inhibitory activity observed in the 3-sulfo series [1].

Clathrin Inhibition Endocytosis Negative Control

Comparative Inactivity Against the Most Potent Class Inhibitor

The target compound's inactivity is further contextualized when compared to the most potent inhibitor in its class. 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt, is reported as the most potent clathrin terminal domain-amphiphysin inhibitor to date, with an IC50 of approximately 6.9 µM [1]. The target 4-sulfo compound remains completely inactive in the same assay system, solidifying its role as the necessary negative control for studies using this high-potency 3-sulfo probe [1].

Clathrin Inhibition SAR Negative Control

Vendor-Validated Purity and Identity for Reproducible Research

For a compound whose primary value is as a control, ensuring high purity and correct identity is paramount to avoid confounding biological results. Reputable vendors supply this compound with a certified purity of ≥98% . This high level of purity ensures that any lack of activity observed in an assay is genuinely due to the compound's inherent properties and not the result of impurities that could cause off-target effects, which is essential for a negative control.

Chemical Purity Quality Control Reproducibility

Optimal Use Cases for 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide Potassium Based on Evidence


Essential Negative Control for 3-Sulfo Clathrin Inhibitor Studies

This compound is indispensable in any experiment that uses a 3-sulfo-1,8-naphthalimide derivative (e.g., 3-sulfo-N-benzyl-1,8-naphthalimide, potassium salt) as a tool to inhibit clathrin-mediated endocytosis. Its confirmed inactivity ensures that any biological effect observed upon treatment with the active inhibitor can be confidently attributed to clathrin pathway disruption, rather than to non-specific or off-target effects of the naphthalimide scaffold [1].

Structure-Activity Relationship (SAR) Studies on Naphthalimide-Based Endocytosis Modulators

In medicinal chemistry programs aiming to optimize or understand the pharmacology of clathrin inhibitors, this compound serves as a critical SAR probe. It provides a clear benchmark that demonstrates the activity cliff between the 3-sulfo (active) and 4-sulfo (inactive) positional isomers, helping to define the essential pharmacophore for clathrin binding [1].

Validation of New Chemical Probes Targeting Clathrin Pathways

When developing or evaluating novel clathrin inhibitors, this established, inactive analogue should be included as a panel control to benchmark assay specificity. Its well-documented lack of activity against the clathrin TD-amphiphysin interaction makes it an ideal comparator to assess the selectivity window of new chemical entities [1].

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